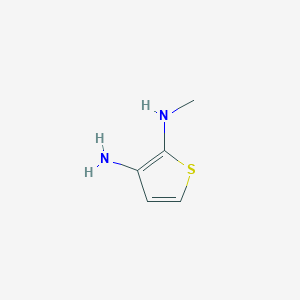

N2-Methylthiophene-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-methylthiophene-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-5-4(6)2-3-8-5/h2-3,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEGOJQWIRRXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603443 | |

| Record name | N~2~-Methylthiophene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314915-78-0 | |

| Record name | N~2~-Methylthiophene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation of N2 Methylthiophene 2,3 Diamine

De Novo Synthetic Routes to N2-Methylthiophene-2,3-diamine

The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of starting material availability and reaction conditions. These routes primarily involve the construction of the thiophene (B33073) ring with the desired substitution pattern or the functionalization of a pre-existing thiophene core.

Strategies Involving Directed Thiophene Functionalization

The direct functionalization of C-H bonds in thiophene rings represents a powerful and atom-economical approach to introduce substituents. nih.gov While the α-positions of thiophene are typically more reactive, achieving substitution at the β-positions, as required for a 2,3-diamine pattern, can be challenging and often necessitates the use of directing groups. acs.org

Recent advancements in transition-metal-catalyzed C-H activation have provided methods for the regioselective functionalization of thiophenes. nih.govbohrium.com For instance, palladium catalysis, in combination with specific ligands, can direct arylation and other coupling reactions to specific positions on the thiophene ring. nih.govacs.org While not explicitly detailed for this compound, these methodologies suggest a plausible route starting from a 2-substituted thiophene where a directing group at the 2-position guides the introduction of a nitrogen-containing functionality at the 3-position. Subsequent manipulation of the directing group and the introduction of the second amino group would be required.

Iron-catalyzed C-H functionalization has also emerged as a more sustainable alternative to precious metal catalysis for modifying heterocyclic compounds. bohrium.com These reactions often proceed via radical pathways and can be influenced by the electronic nature of the substrate and directing groups to achieve desired regioselectivity. bohrium.com

A conceptual synthetic approach could involve a sequence such as:

Introduction of a suitable directing group (e.g., an amide or a related bidentate auxiliary) at the 2-position of a thiophene precursor. nih.gov

Directed C-H amination or nitration at the 3-position.

Reduction of the nitro group or conversion of the aminated intermediate.

Introduction of the N-methyl group and the second amino group, potentially through manipulation of the initial directing group.

Reductive Amination and Alkylation Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comd-nb.info In the context of this compound synthesis, this strategy would likely involve a thiophene precursor bearing a ketone or aldehyde at the 2-position and a nitro or other masked amino group at the 3-position.

A plausible synthetic sequence could be:

Synthesis of a 3-nitro-2-acetylthiophene or a related carbonyl precursor.

Reductive amination of the carbonyl group using methylamine (B109427) and a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to form the N-methylamino group. masterorganicchemistry.comkanto.co.jp

Subsequent reduction of the nitro group at the 3-position to an amino group, for instance, using catalytic hydrogenation or metal-based reducing agents.

Alternatively, direct alkylation of a 2,3-diaminothiophene precursor could be considered. However, controlling the selectivity of alkylation on a diamine can be challenging, often leading to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com Therefore, a reductive amination approach generally offers better control for introducing the single methyl group at the N2 position. masterorganicchemistry.com

Recent developments have explored the use of earth-abundant metal catalysts, such as iron, for reductive amination, offering a more sustainable approach. d-nb.info

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Imine Formation | Aldehyde/Ketone + Primary Amine | Forms the C=N bond intermediate. | masterorganicchemistry.com |

| Reduction of Imine | NaBH3CN, NaBH(OAc)3, or H2/Catalyst | Reduces the imine to the corresponding amine. | masterorganicchemistry.comd-nb.infokanto.co.jp |

| Nitro Group Reduction | H2/Pd, SnCl2, Fe/HCl | Converts a nitro group to a primary amine. |

Ring-Closing Reactions for Thiophene Ring Formation

Constructing the thiophene ring from acyclic precursors is a fundamental strategy in thiophene synthesis. derpharmachemica.com These methods, often named after their discoverers (e.g., Gewald aminothiophene synthesis), typically involve the reaction of a sulfur source with a suitably functionalized four-carbon backbone. derpharmachemica.com

For the synthesis of this compound, a ring-closing strategy would need to assemble the thiophene ring with the required amine and methylamino substituents, or their precursors, in the correct positions. One of the most well-known methods is the Gewald reaction, which typically yields 2-aminothiophenes. derpharmachemica.com Modifications to this reaction or other cyclization strategies would be necessary to install the 2,3-diamine pattern.

For example, a strategy could involve the condensation of a β-keto nitrile with an active methylene (B1212753) compound in the presence of sulfur and a base. To incorporate the N2-methyl group, a precursor containing a methylamino group could potentially be used, although this is not a standard Gewald protocol. A more likely approach would be to synthesize a 2-amino-3-cyanothiophene derivative and then chemically modify the cyano and amino groups in subsequent steps to achieve the final product.

Another approach involves the cyclization of 1,4-dicarbonyl compounds or their equivalents with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.commdpi.com The challenge lies in designing and synthesizing an appropriate acyclic precursor that would lead to the desired 2,3-diamino substitution pattern upon cyclization.

Derivatization and Functionalization Strategies

Once this compound is obtained, its vicinal diamine functionality offers a rich platform for further chemical transformations. The two amino groups, one primary and one secondary, exhibit different reactivities, allowing for selective derivatization.

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.org In the case of this compound, the primary amino group at the 3-position is expected to be more reactive towards carbonyl compounds than the secondary N-methylamino group at the 2-position.

This selective reactivity allows for the formation of a Schiff base at the C3-amino group while leaving the C2-N-methylamino group intact. The reaction is typically carried out by stirring the diamine with an appropriate aldehyde or ketone in a suitable solvent like methanol (B129727) or ethanol. wikipedia.orgijcrt.org

The resulting Schiff base can be a valuable intermediate for further synthetic modifications or can be used as a ligand in coordination chemistry. wikipedia.orgijcrt.org A variety of aldehydes, including aromatic and heterocyclic aldehydes, can be used to generate a library of thiophene-based Schiff base derivatives. ijcrt.orgscirp.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

| This compound | Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Formation of a C=N bond at the primary amine position. | wikipedia.org |

| This compound | Ketone (e.g., Acetone) | Schiff Base (Ketimine) | Formation of a C=N bond at the primary amine position. | wikipedia.org |

Amidation and Sulfonamidation Reactions

The amino groups of this compound can be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. Similar to Schiff base formation, the primary amine at the 3-position is generally more nucleophilic and less sterically hindered than the secondary amine at the 2-position, allowing for regioselective reactions under controlled conditions.

Amidation: Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base will preferentially lead to the formation of an amide at the C3-amino group. This transformation introduces an acyl group and can be used to synthesize a wide range of derivatives with varying electronic and steric properties.

Sulfonamidation: Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) will yield the corresponding sulfonamide, primarily at the C3-amino position.

These amidation and sulfonamidation reactions are fundamental transformations that can be used to modify the properties of the parent diamine, for instance, in the development of new bioactive molecules or functional materials. researchgate.net

Nucleophilic Substitution Reactions with Varied Reagents

There is no available scientific literature detailing the nucleophilic substitution reactions of this compound. The presence of two amine groups, one primary and one secondary, suggests potential for nucleophilic activity, but specific studies on its reactions with various electrophiles have not been reported.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada)

No specific examples or data on the participation of this compound in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Kumada couplings have been documented. While these reactions are powerful tools for C-C bond formation in heterocyclic chemistry, their application to this specific diaminothiophene has not been described.

Electrophilic Substitution on the Thiophene Ring

There is a lack of information regarding the electrophilic substitution reactions on the thiophene ring of this compound. The directing effects of the amino and methylamino groups on the regioselectivity of such reactions have not been experimentally determined or documented in the available literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for this compound

A comprehensive spectroscopic and analytical characterization of the chemical compound this compound is currently unavailable in the public domain. Extensive searches of chemical databases and scientific literature did not yield specific experimental data for the advanced characterization methodologies requested, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

While general principles and techniques for these analytical methods are well-established for similar chemical structures, such as substituted thiophenes and aromatic diamines, specific data including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR chemical shifts, coupling constants, and detailed two-dimensional (2D) NMR correlational studies for this compound have not been reported. Similarly, a specific Fourier Transform Infrared (FTIR) spectroscopic profile detailing the vibrational frequencies of its functional groups is not publicly accessible.

The synthesis and subsequent detailed spectroscopic analysis of this compound would be required to generate the scientifically accurate data for the outlined characterization methodologies. Such research would provide valuable insights into the precise structural and electronic properties of this particular molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Raman Spectroscopic Characterization

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. For N2-Methylthiophene-2,3-diamine, the Raman spectrum would be expected to exhibit characteristic bands corresponding to its distinct functional groups. The thiophene (B33073) ring should produce several prominent signals, including C-S stretching vibrations, C=C stretching, and C-H in-plane and out-of-plane bending modes. Studies on thiophene derivatives suggest that these bands typically appear in the regions of 600-800 cm⁻¹ for C-S stretching and 1300-1550 cm⁻¹ for ring stretching modes. acs.orgacs.orgnih.gov

The amine functionalities would also yield specific Raman signals. The N-H stretching vibrations of the primary and secondary amine groups are expected in the 3200-3500 cm⁻¹ region. acs.orgias.ac.in Furthermore, C-N stretching vibrations and NH₂ scissoring or wagging modes would be anticipated at lower wavenumbers. The methyl group attached to the nitrogen would show characteristic C-H stretching and bending vibrations. The interaction between the amine groups and the thiophene ring may lead to shifts in the observed frequencies compared to simple thiophenes and aliphatic amines, providing valuable structural information. acs.orgaip.org

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 | Weak | N-H Asymmetric Stretch (Primary Amine) |

| 3360 | Medium | N-H Symmetric Stretch (Primary Amine) |

| 3320 | Weak | N-H Stretch (Secondary Amine) |

| 2925 | Medium | C-H Stretch (Methyl) |

| 1620 | Medium | NH₂ Scissoring |

| 1540 | Strong | Thiophene Ring C=C Stretch |

| 1450 | Strong | Thiophene Ring C=C Stretch |

| 1330 | Medium | C-N Stretch |

| 720 | Strong | C-S Stretch |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of this compound. nih.govscilit.com For the molecular formula C₅H₈N₂S, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺· | C₅H₈N₂S | 128.0408 |

| [M+H]⁺ | C₅H₉N₂S | 129.0486 |

| [M+Na]⁺ | C₅H₈N₂NaS | 151.0305 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be expected to undergo characteristic fragmentation. Common fragmentation pathways for aromatic amines include the loss of ammonia (B1221849) (NH₃) and cleavage of bonds adjacent to the amine nitrogen. hnxb.org.cnnih.govresearchgate.net The methyl group may be lost as a methyl radical (·CH₃). Fragmentation of the thiophene ring itself could also occur, leading to smaller sulfur-containing fragments. Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.

| Product Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 114.0250 | ·CH₃ | [M+H-CH₃]⁺ |

| 112.0309 | NH₃ | [M+H-NH₃]⁺ |

| 97.0073 | CH₃ + NH₃ | [M+H-CH₃-NH₃]⁺ |

| 85.0292 | CS | [C₄H₅N₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis and Electronic Transitions

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions due to π→π* and n→π* transitions. The conjugated system of the thiophene ring will give rise to intense π→π* transitions. drexel.eduresearchgate.net The presence of the amino groups, which act as auxochromes, is likely to cause a bathochromic (red) shift of these absorptions compared to unsubstituted thiophene. The non-bonding electrons on the nitrogen and sulfur atoms can undergo n→π* transitions, which are typically of lower intensity and occur at longer wavelengths than the π→π* transitions. biointerfaceresearch.com The solvent used for the analysis can also influence the positions of these absorption maxima.

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~245 | ~12,000 | π→π* (Thiophene ring) |

| ~290 | ~5,000 | π→π* (Aromatic system) |

| ~350 | ~800 | n→π* (N, S heteroatoms) |

Elemental Compositional Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. velp.comazom.comwikipedia.org This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₅H₈N₂S). A close correlation between the experimental and theoretical values, typically within ±0.4%, is strong evidence for the purity and correct elemental composition of the sample.

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 46.85 | 46.78 |

| Hydrogen (H) | 6.29 | 6.35 |

| Nitrogen (N) | 21.85 | 21.79 |

| Sulfur (S) | 25.01 | 25.08 |

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition events occur. For this compound, one would anticipate a multi-stage decomposition process. researchgate.netakjournals.comsapub.org The initial mass loss might correspond to the cleavage of the methyl group and the amine functionalities, followed by the breakdown of the more stable thiophene ring at higher temperatures. DSC measures the heat flow into or out of a sample as it is heated, indicating whether decomposition processes are exothermic or endothermic.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment(s) |

|---|---|---|---|

| 1 | 150 - 250 | ~25% | CH₃ group and NH₂ group |

| 2 | 250 - 400 | ~50% | Further fragmentation of the ring structure |

| Residue at 600°C | - | ~25% | Carbonaceous material |

Thermogravimetric Analysis (TGA) of Derivatives and Complexes

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of compounds by measuring changes in mass as a function of temperature. For metal complexes derived from thiophene-based ligands, TGA reveals the temperature ranges of decomposition, the nature of evolved species (such as water or organic fragments), and the final residual mass, which often corresponds to the metal oxide.

The thermal behavior of metal complexes involving Schiff bases derived from substituted thiophenes has been systematically studied. For instance, TGA performed under a nitrogen atmosphere at a heating rate of 10 °C min⁻¹ provides data on the stability and decomposition pathways of these complexes. nih.gov

In a study of cobalt (II), nickel (II), copper (II), and cadmium (II) complexes with a ligand formed from 5-methyl-2-carboxaldehyde-thiophene and 2,6-pyridinediamine, TGA curves showed multi-stage decomposition patterns. nih.gov The Co(II) and Ni(II) complexes decomposed in three stages, starting with the loss of hydrated and coordinated water molecules, followed by the degradation of the organic ligand, and finally leaving a metal residue at high temperatures. nih.gov The Cu(II) complex showed a similar three-step decomposition, beginning with the loss of five water molecules between 50 and 149 °C, followed by complete decomposition of the organic part, leaving copper metal as the final residue (14.48%). nih.gov The Cd(II) complex underwent a four-stage decomposition process. nih.gov

Similarly, the TGA curve for a Ni(II) complex derived from 2-amino-methylthiophene indicated a two-step decomposition process under a nitrogen atmosphere. dergipark.org.tr The initial weight loss of 37.70% between 30-500 °C corresponded to the loss of a C13H13N2 fragment. dergipark.org.tr A Zn(II) complex of a related ligand also showed two decomposition stages, ultimately leaving zinc oxide as the final product at 900 °C. dergipark.org.tr

The following table summarizes the TGA findings for various metal complexes of thiophene derivatives.

| Complex | Decomposition Stages | Temperature Range (°C) | Weight Loss (%) | Evolved Fragments / Residue |

| [Co(C₁₁H₁₁N₃S)(H₂O)Cl₂]·H₂O | 2 | 538 - 750 | 48.72 | 2H₂O, Cl₂, C₅H₉N₂, C₆H₂NS / Co metal |

| [Cu(C₁₁H₁₁N₃S)(H₂O)Cl₂]·4H₂O | 3 | 50 - 149 | - | 5H₂O |

| 149 - 741 | - | Organic Ligand / Cu metal | ||

| Ni(II) Complex (from 2-amino-methylthiophene) | 2 | 30 - 500 | 37.70 | C₁₃H₁₃N₂ |

| Zn(II) Complex (from 2-amino-methylthiophene) | 2 | 30 - 550 | 48.84 | C₁₇H₁₂N₂O |

| 550 - 650 | 35.88 | C₁₃H₈N₂ / ZnO |

This table is generated based on data from scientific studies. nih.govdergipark.org.tr

Electrochemical Characterization Techniques

Electrochemical methods are pivotal for understanding the redox properties of thiophene derivatives, including their ability to undergo electron transfer reactions. These properties are fundamental to their application in electronic devices and as catalysts.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of molecular species. By scanning the potential of an electrode and measuring the resulting current, CV can determine the redox potentials and probe the mechanisms of electron transfer reactions.

The electrochemical behavior of Ni(II) complexes with tetradentate (N2S2) and hexadentate (N6) ligands has been explored to assess their potential as catalysts for the hydrogen evolution reaction. scielo.org.mx The studies show that the ligand environment significantly influences the reduction potential of the metal center. scielo.org.mx For instance, a Ni(II) complex with an N2S2 ligand showed a reduction potential at less negative values compared to a complex with an N6 ligand, indicating that the N2S2 ligand facilitates the reduction of the Ni(II) center. scielo.org.mx The CV of the Ni(II)-N6 complex revealed a one-electron reduction from Ni(II) to Ni(I) followed by a coupled chemical reaction, characteristic of an ECi (Electron transfer followed by an irreversible Chemical reaction) mechanism. scielo.org.mx

Furthermore, studies on thiophene-based polymers and derivatives demonstrate the utility of CV in characterizing their electronic properties. The electropolymerization of aldehyde derivatives of thiophene has been successfully monitored using CV. acs.org For example, a trimer composed of a 3-thiophene carboxaldehyde core flanked by two EDOT (3,4-ethylenedioxythiophene) units exhibited a lower oxidation potential than a simpler EDOT-aldehyde monomer, facilitating its electropolymerization. acs.org

The redox behavior of 4,4′-bibenzo[c]thiophene derivatives has also been characterized by CV. rsc.org These studies, supported by Density Functional Theory (DFT) calculations, determined the HOMO and LUMO energy levels of the compounds from their oxidation and reduction potentials. rsc.org The results showed that the HOMO energy levels of these derivatives are higher and their LUMO energy levels are lower compared to the parent benzo[c]thiophene, which is crucial for their potential use in organic electronics. rsc.org

The following table presents electrochemical data for selected thiophene derivatives.

| Compound | Measurement Type | Potential (V) | Characteristic |

| [Ni(bdahp)]²⁺ | Cyclic Voltammetry | - | Ni(II) → Ni(I) reduction |

| Trimer-CHO | Cyclic Voltammetry | < EDOT-CHO | Lower oxidation potential |

| 4,4′-Bibenzo[c]thiophene Derivatives | Cyclic Voltammetry | - | Determination of HOMO/LUMO levels |

This table is generated based on data from scientific studies. scielo.org.mxacs.orgrsc.org

Coordination Chemistry and Metal Complexation Dynamics

Ligand Properties and Coordination Modes of N2-Methylthiophene-2,3-diamine

The coordination behavior of this compound is primarily defined by the interplay of its constituent parts: the thiophene (B33073) ring, the two amino groups, and the methyl substituent on one of the nitrogen atoms.

Chelation Behavior and Donor Atom Preferences

This compound is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amino groups to form a stable five-membered chelate ring. This mode of coordination is common for 1,2-diamine ligands. The presence of the thiophene ring can influence the electronic properties of the donor nitrogen atoms.

The donor preferences are primarily for the two nitrogen atoms. While the sulfur atom of the thiophene ring can potentially coordinate to a metal center, in the case of this compound, the chelation of the diamine moiety is sterically and electronically more favorable. The methyl group on one of the nitrogen atoms introduces some steric hindrance, which could potentially influence the stability of the resulting metal complexes and may, in some cases, lead to different coordination modes or the formation of polynuclear species.

Stereochemical Aspects of Coordination

The coordination of this compound to a metal center can lead to the formation of chiral complexes. The non-planar nature of the chelate ring and the potential for different conformations can result in stereoisomers. If the ligand itself is chiral, its coordination will naturally lead to diastereomeric complexes. The stereochemistry of the resulting complexes will be influenced by the coordination geometry of the metal ion and the steric constraints imposed by the ligand and any other co-ligands present in the coordination sphere. For instance, in copper complexes with related diamine ligands, distorted square planar geometries are often observed. researchgate.net

Synthesis and Isolation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-anions would play a crucial role in determining the final product.

Complexation with d-Block Metals (e.g., Co, Ni, Cu, Cd, Ru, Fe, Pt, Rh, Zn)

Based on studies of similar ligands, this compound is expected to form stable complexes with a wide range of d-block metals.

Cobalt: Cobalt(II) and Cobalt(III) complexes with diamine ligands are well-known. nih.govunipr.it The reaction of this compound with cobalt salts would likely yield octahedral or tetrahedral complexes, depending on the oxidation state and the other ligands present.

Nickel: Nickel(II) readily forms square planar or octahedral complexes with N,N-donor ligands. researchgate.netacademicjournals.orgrsc.orgacs.org The resulting geometry would depend on the ligand field strength and steric factors.

Copper: Copper(II) complexes with diamine ligands often exhibit distorted square planar or square pyramidal geometries due to the Jahn-Teller effect. researchgate.netresearchgate.netresearchgate.netnih.gov

Cadmium: Cadmium(II), with its d¹⁰ configuration, typically forms tetrahedral or octahedral complexes. nih.govhhu.dersc.orgjchemlett.com The coordination number would be influenced by the size of the ligand and the counter-ions.

Ruthenium: Ruthenium complexes with diamine and related ligands are of interest for their catalytic and potential biological activities. nih.govunipd.itscielo.brresearchgate.netresearchgate.net Octahedral geometries are common for Ru(II) and Ru(III).

Iron: Iron can form complexes in various oxidation states, with Fe(II) and Fe(III) being the most common. researchgate.netrsc.orgrsc.orgnih.gov The coordination environment would be dictated by the ligand and reaction conditions.

Platinum: Platinum(II) complexes with diamine ligands are of significant interest, often exhibiting square planar geometries. ajol.infoacs.orgnih.govmdpi.com These complexes are relevant in the context of medicinal chemistry.

Rhodium: Rhodium can form a variety of complexes, often with applications in catalysis. csic.esnih.govsemanticscholar.orgrsc.orgresearchgate.net The coordination chemistry would depend on the oxidation state and the ligand set.

Zinc: Zinc(II), like cadmium(II), has a d¹⁰ configuration and typically forms tetrahedral or octahedral complexes. researchgate.netbohrium.comdergipark.org.tr

Influence of Metal Center on Coordination Geometry

The identity of the metal ion has a profound impact on the coordination geometry of the resulting complex. The preferred coordination number and geometry are dictated by the metal's size, charge, and d-electron configuration. For instance, square planar geometries are favored by d⁸ ions like Ni(II) and Pt(II), while octahedral geometries are common for d⁶ ions like Co(III) and Ru(II). Tetrahedral geometries are often seen with d¹⁰ ions like Zn(II) and Cd(II). The specific nature of this compound, with its steric bulk and electronic properties, will further modulate these inherent preferences.

Structural Elucidation of Coordination Compounds

Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy would be crucial for characterizing the complexes in both solid and solution states. IR spectroscopy can confirm the coordination of the amine groups by observing shifts in the N-H stretching frequencies. NMR spectroscopy (¹H and ¹³C) would provide information about the ligand environment in diamagnetic complexes. UV-Visible spectroscopy can be used to study the d-d electronic transitions in the metal centers, providing insights into the coordination geometry. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements would be employed to determine the electronic structure and magnetic properties.

Table of Expected Coordination Geometries with Various Metal Ions

| Metal Ion | Typical Oxidation State(s) | Expected Coordination Geometry(ies) |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral |

| Nickel (Ni) | +2 | Square Planar, Octahedral |

| Copper (Cu) | +2 | Distorted Square Planar, Square Pyramidal |

| Cadmium (Cd) | +2 | Tetrahedral, Octahedral |

| Ruthenium (Ru) | +2, +3 | Octahedral |

| Iron (Fe) | +2, +3 | Tetrahedral, Octahedral |

| Platinum (Pt) | +2 | Square Planar |

| Rhodium (Rh) | +1, +3 | Square Planar, Octahedral |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral |

X-ray Crystallographic Analysis of Metal Complexes

Commonly, these types of Schiff base ligands, acting as bidentate or tetradentate chelating agents, form octahedral or square planar complexes. walshmedicalmedia.comiipseries.org For instance, cobalt(III) complexes with Schiff bases derived from 3-methyl-thiophene-2-carboxaldehyde have been synthesized and characterized by single-crystal X-ray diffraction, confirming a distorted octahedral geometry around the Co(III) center. unipr.it In these structures, the ligand coordinates to the metal through the imine nitrogen and another donor atom from the diamine backbone. unipr.it

A hypothetical mononuclear complex of this compound, where it acts as a bidentate ligand, could be expected to exhibit structures similar to those reported for related compounds. Key crystallographic parameters for such analogous complexes are often detailed in crystallographic information files (CIFs). ugr.es

Table 1: Representative Crystallographic Data for Analogous Metal-Thiophene Schiff Base Complexes Data is illustrative, based on typical findings for similar structures.

| Parameter | Typical Value/Observation | Reference |

| Crystal System | Monoclinic, Triclinic | researchgate.netacs.org |

| Space Group | P2₁/c, P-1 | researchgate.netacs.org |

| Coordination Geometry | Distorted Octahedral, Square Planar, Square Pyramidal | researchgate.netwalshmedicalmedia.com |

| M-N Bond Length (Å) | 1.95 - 2.15 | unipr.itmdpi.com |

| M-S Bond Length (Å) | 2.20 - 2.40 (if thiophene sulfur coordinates) | researchgate.net |

| N-M-N Bite Angle (°) | 80 - 95 (for chelating diamine) | unipr.it |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of complexes containing this compound are dictated by the central metal ion and the ligand field it creates.

Electronic Spectra: The electronic (UV-Visible) spectra of these complexes typically show multiple absorption bands.

Intra-ligand Transitions: High-energy bands, usually found in the ultraviolet region (260-350 nm), are assigned to π→π* and n→π* transitions within the thiophene ring and the imine groups of the ligand itself. walshmedicalmedia.comnih.gov

d-d Transitions: Weaker absorption bands in the visible region (400-700 nm) correspond to d-d electronic transitions of the metal center. The position of these bands is indicative of the coordination geometry. For example, Ni(II) complexes with Schiff bases from 5-methyl-2-carboxaldehyde-thiophene show bands around 437 nm and 680 nm, characteristic of an octahedral geometry. nih.gov Similarly, Co(II) complexes may display bands near 526 nm and 698 nm, also suggesting an octahedral environment. nih.gov

Charge-Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands can also appear, often with high intensity.

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons and thus the spin state and geometry of the complex.

Paramagnetic Complexes: Complexes of metals like Mn(II), Fe(III), Co(II), and Cu(II) are typically paramagnetic. For example, a square planar Cu(II) complex of a related Schiff base exhibited a magnetic moment in the range of 1.75 B.M., consistent with one unpaired electron. walshmedicalmedia.com A high-spin octahedral Co(II) complex would be expected to have a magnetic moment around 4.6 B.M. nih.gov

Diamagnetic Complexes: Ni(II) in a square planar environment and Co(III) in an octahedral field are often diamagnetic (d⁸ low-spin and d⁶ low-spin, respectively). unipr.itwalshmedicalmedia.com

Electron Paramagnetic Resonance (EPR): For paramagnetic complexes, EPR spectroscopy provides detailed insight into the metal ion's environment. The g-values from an EPR spectrum are characteristic of the complex's geometry and the nature of the metal-ligand bonds. nih.govnih.gov For instance, EPR studies on copper(II) complexes with phenanthroline ligands on DNA fibers have been used to determine the precise binding orientation and coordination geometry of the metal. mdpi.com An axial EPR signal is typical for low-spin Fe(III) complexes, while more complex spectra are observed for intermediate spin states. nih.gov

Table 2: Typical Electronic and Magnetic Data for Analogous Thiophene-Based Complexes

| Metal Ion | Geometry | λmax (d-d bands, nm) | Magnetic Moment (μeff, B.M.) | Reference |

| Co(II) | Octahedral | ~526, ~698 | 4.6 | nih.gov |

| Ni(II) | Octahedral | ~437, ~680 | 2.64 | nih.gov |

| Ni(II) | Square Planar | ~547 | Diamagnetic | walshmedicalmedia.com |

| Cu(II) | Square Planar | ~632 | 1.75 | walshmedicalmedia.com |

Mechanistic Investigations of Ligand-Metal Interactions and Complex Formation

The formation of a metal complex is a dynamic process involving the substitution of solvent molecules from the metal's coordination sphere by the incoming ligand. libretexts.org Kinetic studies on ligand exchange reactions provide insight into the mechanism of complex formation. chem-soc.sisemanticscholar.org

Nature of the Metal Ion: The lability of the coordinated solvent molecules plays a key role. For instance, water exchange rates are very high for alkali metals but significantly slower for transition metals like Cr(III) and Co(III). libretexts.org

Solvent and Catalysts: The rate of ligand exchange can be markedly increased by the presence of a base, such as triethylamine (B128534) (NEt₃), which can deprotonate the incoming ligand, making it a more potent nucleophile. chem-soc.sisemanticscholar.org

Ligand Flexibility: The conformational flexibility of the ligand can influence the stability of the resulting complex and the kinetics of its formation. chem-soc.sirsc.org More flexible ligands may be able to adapt more easily to the preferred coordination geometry of the metal ion. rsc.org

Mechanisms for ligand substitution are generally classified as associative (A), dissociative (D), or interchange (I). In many cases for first-row transition metals, an interchange mechanism, which has both associative and dissociative characteristics, is proposed. libretexts.org Kinetic studies often monitor the change in absorbance of a d-d band over time to determine the reaction order and rate constants. semanticscholar.orgrsc.org

Reactivity of Coordinated this compound Ligand

Once coordinated to a metal center, the reactivity of the this compound ligand can be significantly altered. The metal ion can act as an electron-withdrawing group, influencing the electronics and bond strengths within the ligand.

Reactivity of the Thiophene Ring: The interaction between transition metals and thiophene ligands has been extensively studied, partly due to its relevance in hydrodesulfurization catalysis. researchgate.netresearchgate.net Coordination to a metal center can activate the C-S bonds of the thiophene ring, making them more susceptible to cleavage. researchgate.net Depending on the metal and its co-ligands, reactions can lead to the partial reduction of the thiophene ring or its complete desulfurization. researchgate.net

Reactivity of the Amine/Imine Groups: The nitrogen atoms of the diamine moiety are primary sites for interaction. If the complex is formed from a Schiff base condensation, the imine (C=N) bond's IR stretching frequency typically shifts to a lower wavenumber upon coordination, indicating a weakening of the bond due to electron donation to the metal. walshmedicalmedia.comnih.gov The coordinated amine or imine groups can also undergo protonation/deprotonation reactions, a process that can be fundamental to the mechanism of certain catalytic cycles. nsf.govnih.gov The acidity of N-H protons is generally increased upon coordination, making them easier to remove.

Reactivity and Reaction Mechanisms

Amine Reactivity and Protonation Equilibria

Theoretical studies on aminothiophenes suggest that both the nitrogen atoms and the carbon atoms of the thiophene (B33073) ring can be protonated in the gas phase. For aminothiophenes, C-protonation is often found to be more stable than N-protonation in the gas phase by 5–9 kcal/mol. aimspress.com However, in solution, the stability of the C- and N-protonated forms of aminothiophenes is nearly the same. aimspress.com For anilines, a strong preference for N-protonation is observed in solution. aimspress.com Given the structural similarities, it is likely that N2-Methylthiophene-2,3-diamine will exhibit competitive protonation at both the amine nitrogens and the thiophene ring carbons, with the relative basicities being influenced by the solvent environment.

The methyl group on the N2-amine is expected to increase its basicity compared to the primary N3-amine due to the electron-donating inductive effect of the alkyl group. However, steric hindrance around the N2-methylamino group might influence its accessibility to protons and other electrophiles.

Table 1: Predicted pKa Values for Related Amines

| Compound | Predicted pKa | Reference |

| 3,4-Diaminothiophene (B2735483) dihydrobromide | 4.13 ± 0.10 | lookchem.com |

| 2,3-Diaminotoluene | 4.91 | nih.gov |

| Acetic Acid (for comparison) | 4.76 | libretexts.org |

Note: These values are for related compounds and serve as an estimation. The actual pKa values for this compound may differ.

Thiophene Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution

The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two amino groups. In general, thiophene is more reactive than benzene (B151609) in such reactions. wm.edu The amino groups direct incoming electrophiles primarily to the ortho and para positions. In the case of 2,3-disubstituted thiophenes, the positions of further substitution are influenced by the combined directing effects of both substituents. For this compound, the most likely positions for electrophilic attack are the C4 and C5 positions of the thiophene ring. The regioselectivity will be determined by a combination of electronic and steric factors. libretexts.org

Conversely, the electron-rich nature of the thiophene ring makes it less susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com SNAr reactions on thiophene rings generally require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com In the absence of such groups, as is the case for this compound, SNAr reactions are generally unfavorable. However, in some cases, nucleophilic substitution on halogenated aminothiophenes has been achieved. worldscientific.comnih.govdntb.gov.ua

Oxidative Transformations and Radical Chemistry

The amino groups and the electron-rich thiophene ring make this compound susceptible to oxidative transformations. Oxidation of aminothiophenes can lead to a variety of products, including the formation of stable radical cations and dimerization. chemrxiv.org The oxidation potentials of aminothiophenes are generally low, indicating their propensity to be oxidized. researchgate.net For instance, N,N'-tetraaryl-substituted 2,5-diaminothiophenes exhibit reversible oxidation peaks in cyclic voltammetry. researchgate.net

The oxidation of diaminothiophenes can also lead to more complex transformations involving bond cleavage. For example, the oxidative self-annulation of 2,5-diaryl-3,4-diaminothiophenes has been observed to proceed with C-C and C-S bond cleavage of the thiophene ring to form thieno[3,4-b]pyrazines. researchgate.net While specific studies on this compound are lacking, it is plausible that it could undergo similar oxidative coupling or rearrangement reactions. The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reductive Conversion Pathways

The thiophene ring in this compound can be reduced under certain conditions. Catalytic hydrogenation of thiophenes can lead to the formation of the corresponding tetrahydrothiophenes. nih.gov However, this reaction often requires harsh conditions and can be accompanied by C-S bond cleavage (desulfurization). nih.gov Selective catalytic reduction (SCR) is a technology primarily used for converting nitrogen oxides and may not be directly applicable to the reduction of the thiophene ring itself. wikipedia.org

The choice of catalyst and reaction conditions is crucial for achieving selective reduction of the thiophene ring without affecting the amino groups or causing desulfurization. Homogeneous and heterogeneous catalysts have been developed for the hydrogenation of amides and related compounds, which could potentially be adapted for the reduction of the thiophene moiety. nih.gov

C-S Bond Cleavage and Heterocyclic Ring Opening Mechanisms

The carbon-sulfur bonds in the thiophene ring can be cleaved under various conditions, particularly in the presence of transition metals. rsc.org This C-S bond cleavage is a key step in the hydrodesulfurization (HDS) process used in the petroleum industry. While this process typically requires high temperatures and pressures, transition metal complexes have been shown to mediate C-S bond cleavage under milder conditions.

Mechanistic studies on the cleavage of C-S bonds in aromatic radical cations suggest that both unimolecular and nucleophilically assisted pathways can operate. cmu.edu The mechanism of disulfide bond cleavage in gaseous peptide and protein ions has also been investigated, revealing that direct radical attack at the sulfur atom can lead to S-S bond cleavage, with C-S bond cleavage being a minor pathway. nih.gov In the context of this compound, interaction with metal centers could facilitate C-S bond cleavage, leading to ring-opened products or rearrangement into other heterocyclic systems. For example, the reaction of benzyl (B1604629) quaternary ammonium (B1175870) salts with a copper catalyst can lead to C-N bond cleavage followed by C-S bond formation. aimspress.com

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the detailed mechanisms of the reactions of this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these transient species.

For electrophilic aromatic substitution, the reaction proceeds through a Wheland intermediate (also known as an arenium ion or σ-complex), which is a carbocationic species. masterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. libretexts.orgrsc.orgnih.gov

In nucleophilic aromatic substitution, a negatively charged Meisenheimer complex is formed as an intermediate. masterorganicchemistry.com The stability of this complex is enhanced by the presence of electron-withdrawing groups.

Theoretical studies on the adsorption of α-aminothiophene on silicon surfaces have investigated the transition states for both molecular and dissociative chemisorption, revealing the kinetic accessibility of different adsorption states. worldscientific.comdntb.gov.ua Similarly, the mechanism of the Gewald synthesis of 2-aminothiophenes has been studied computationally, elucidating the role of various intermediates and transition states in the formation of the thiophene ring. chemrxiv.orgresearchgate.net While specific computational studies on this compound are not available, the principles and methodologies from these related studies can be applied to predict its reaction pathways and the nature of the intermediates and transition states involved.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic environment of N2-Methylthiophene-2,3-diamine. These methods allow for a detailed analysis of the molecule's ground and excited states, providing a quantitative basis for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. acs.orgresearchgate.net For a molecule like this compound, DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are expected to provide accurate predictions of ground state properties. acs.orgscispace.com These properties include optimized geometry, vibrational frequencies, and electronic energies. Studies on similar substituted thiophenes have successfully used DFT to understand their structural and electronic features. nih.govtandfonline.com The choice of functional and basis set is crucial, and it is common practice to benchmark results against experimental data when available. researchgate.net

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a hierarchical approach to solving the electronic Schrödinger equation. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. scispace.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, providing more accurate results, albeit at a higher computational cost. researchgate.net For thiophene (B33073) derivatives, ab initio and MP2 methods have been used to study electronic structure and reactivity, often in comparison with DFT results to assess the performance of different computational approaches. researchgate.net Given the size of this compound, MP2 with a moderately sized basis set would be a feasible and more accurate alternative to standard DFT for calculating its properties.

The first step in most computational studies is to find the minimum energy structure of the molecule through geometry optimization. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of the methyl group on the exocyclic nitrogen and the two amino groups on the thiophene ring suggests the possibility of multiple conformers due to rotation around single bonds.

Computational studies on substituted thiophenes have shown that the substituents can influence the planarity of the thiophene ring. researchgate.nettandfonline.com For this compound, it is expected that the thiophene ring itself will remain largely planar, but the amino and N-methylamino groups will likely have specific orientations relative to the ring to minimize steric hindrance and maximize favorable electronic interactions, such as intramolecular hydrogen bonding. A potential energy surface scan for the rotation of the C-N bonds would reveal the energy barriers between different conformers and identify the global minimum energy structure.

Illustrative Data Table: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C2-C3 Bond Length | 1.41 |

| C3-C4 Bond Length | 1.43 |

| C4-C5 Bond Length | 1.37 |

| C2-S Bond Length | 1.74 |

| C5-S Bond Length | 1.72 |

| C2-N1 Bond Length | 1.38 |

| C3-N2 Bond Length | 1.39 |

| N2-C(methyl) Bond Length | 1.47 |

| C2-C3-N2 Angle | 125.0 |

| C3-C2-N1 Angle | 124.5 |

Note: These values are hypothetical and are based on typical bond lengths and angles for substituted aminothiophenes found in related computational studies. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.govfrontiersin.org

For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the nitrogen atoms of the amino groups, reflecting the electron-rich nature of these moieties. The LUMO is likely to be distributed over the thiophene ring, with some contribution from the substituents. The presence of electron-donating amino and methyl groups is expected to raise the energy of the HOMO and result in a relatively small HOMO-LUMO gap, suggesting high reactivity. nih.govnih.gov

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: These values are illustrative and are based on trends observed for aminothiophene derivatives in the literature. nih.govtandfonline.comnih.govnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show regions of high negative potential around the nitrogen atoms of the amino groups and the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles. The hydrogen atoms of the amino groups and the methyl group would likely exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, and their stabilization energies (E(2)) indicate the strength of these interactions.

Illustrative Data Table: Predicted NBO Analysis - Major Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 35.2 |

| LP(1) N2 | π(C2-C3) | 30.8 |

| LP(1) S | σ(C2-N1) | 5.1 |

| π(C4-C5) | π(C2-C3) | 20.5 |

Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. The E(2) values are hypothetical and represent the expected strength of these interactions based on similar systems.* bohrium.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for identifying the compound in experimental settings and for understanding its electronic and structural properties.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants. researchgate.net For this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus.

The predicted chemical shifts are influenced by the electronic environment of each atom. For instance, the protons on the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electron-donating amino groups and the methyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for the thiophene ring carbons, the methyl carbon, and the carbons of any associated groups. The calculated coupling constants provide information about the connectivity and spatial relationships between atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on computational predictions for similar thiophene derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H | 6.5 - 7.5 | - |

| NH₂ | 3.0 - 5.0 | - |

| N-CH₃ | 2.5 - 3.5 | 30 - 40 |

| Thiophene C2 | - | 140 - 150 |

| Thiophene C3 | - | 120 - 130 |

| Thiophene C4 | - | 115 - 125 |

| Thiophene C5 | - | 120 - 130 |

Note: The actual chemical shifts can be influenced by solvent and temperature.

Vibrational Frequency Calculations for IR and Raman Spectra

For this compound, the calculated vibrational spectrum would reveal characteristic bands for the N-H and C-H stretching vibrations, the C=C and C-N stretching modes of the thiophene ring and its substituents, and various bending and deformation modes. iosrjournals.org Comparing the computed spectrum with experimental data can confirm the molecule's identity and provide insights into its conformational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents hypothetical data based on computational predictions for similar thiophene derivatives.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch (Thiophene Ring) | 600 - 800 |

Electronic Absorption (UV-Vis) Spectral Simulations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic excitations. jchps.comnih.gov

The simulated UV-Vis spectrum of this compound would likely show absorption bands in the UV region, corresponding to π-π* transitions within the thiophene ring and n-π* transitions involving the lone pairs of the nitrogen and sulfur atoms. The positions and intensities of these bands are sensitive to the molecule's conjugation and the nature of its substituents. Aromatic diamines typically exhibit strong UV-vis absorption. researchgate.net

Table 3: Predicted Electronic Absorption Wavelengths for this compound This table presents hypothetical data based on computational predictions for similar aromatic amines and thiophene derivatives.

| Transition Type | Predicted λmax (nm) |

| π-π | 250 - 300 |

| n-π | 320 - 380 |

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of key intermediates and transition states.

Transition State Characterization and Reaction Barrier Calculations

For a given reaction, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. tyut.edu.cn By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. tyut.edu.cn This information is crucial for understanding the reaction's feasibility and kinetics. For instance, in the synthesis of thiophene derivatives, computational studies can help to identify the most favorable reaction pathway by comparing the energy barriers of different potential mechanisms.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps out the entire reaction pathway from reactants to products, passing through the transition state. nih.gov This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling, IRC calculations can reveal the step-by-step mechanism and identify any intermediate species that may be formed. nih.gov

Ligand-Metal Interaction Energetics and Bonding Analysis in Coordination Complexes

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into how ligands like this compound interact with metal centers. The behavior of this ligand can be inferred from studies on similar thiophene-derived Schiff bases and diamine complexes. researchgate.netnih.gov

This compound is anticipated to function as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atoms of its 2,3-diamine moiety. This chelation forms a stable five-membered ring with the metal center, a favored conformation in coordination chemistry. The presence of a methyl group on one of the amine nitrogens introduces electronic and steric asymmetry compared to its unsubstituted counterpart, thiophene-2,3-diamine. This substitution is expected to enhance the electron-donating capacity of the methylated nitrogen atom, potentially strengthening the corresponding metal-nitrogen bond. ucl.ac.uk

DFT calculations on related thiophene-derived Schiff base complexes with metals such as Cu(II), Zn(II), and Cd(II) have shown that the geometry around the metal center is often a distorted tetrahedral or square planar arrangement. nih.govacs.org For this compound complexes, similar geometries are expected. For instance, with a metal like Pd(II), a square planar geometry is likely, whereas with Zn(II), a tetrahedral geometry is more probable. acs.orgnih.gov In the case of coordination with metal ions that favor higher coordination numbers, such as Co(II) or Ni(II), an octahedral geometry could be achieved, with the remaining coordination sites occupied by solvent molecules or other ancillary ligands. nih.gov

Bonding analysis using methods like Natural Bond Orbital (NBO) analysis on analogous systems helps to elucidate the nature of the metal-ligand interactions. The coordination is primarily established through the donation of electron density from the nitrogen lone pairs to the vacant orbitals of the metal ion, forming strong σ-bonds. DFT studies on similar nitrogen-sulfur Schiff base ligands reveal that the coordination is primarily through the N and S donor atoms. researchgate.net The methyl group's inductive effect in this compound would likely increase the negative charge density on the N2 nitrogen, making it a stronger σ-donor compared to the N3-H nitrogen. mdpi.com

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Occupied Molecular Orbital), are crucial for understanding the reactivity and electronic properties of the resulting complexes. In related thiophene-based ligand complexes, the HOMO is often localized on the ligand, particularly involving the thiophene ring and the donor atoms, while the LUMO is typically centered on the metal ion. The energy gap (ΔE = ELUMO – EHOMO) is a key parameter indicating the stability of the complex. bohrium.com A larger energy gap generally corresponds to higher stability. bohrium.com

Table 1: Predicted Computational Parameters for a Hypothetical [M(this compound)Cl2] Complex based on Analogous Systems

| Parameter | Predicted Value/Characteristic | Basis from Analogous Systems | Citation |

| Coordination Mode | Bidentate (N,N') | Thiophene-derived diamine Schiff bases form stable chelates through nitrogen donors. | nih.govua.es |

| Metal Geometry (M=Zn) | Distorted Tetrahedral | X-ray diffraction studies on [Zn(DE)Cl2], where DE is a thiophene-diamine Schiff base, confirm this geometry. | nih.gov |

| Metal Geometry (M=Pd) | Square Planar | Palladium(II) complexes with similar bidentate N,N' ligands typically adopt a square planar configuration. | acs.org |

| M-N Bond Length | ~2.0 - 2.2 Å | Typical range for M-N coordinate bonds in first-row transition metal complexes with nitrogen donor ligands. | nih.gov |

| N-M-N Bite Angle | ~80° - 85° | The five-membered chelate ring constrains the bite angle to be acute. | nih.gov |

| HOMO-LUMO Gap | ~3 - 5 eV | DFT calculations on related Schiff base complexes show energy gaps in this range, indicating good chemical stability. | bohrium.com |

| NBO Charge on N2 | More negative than N3 | The electron-donating methyl group increases charge density on the N2 atom. | mdpi.com |

This table is predictive and based on data from structurally related compounds. DE = (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine.

Theoretical Studies on Supramolecular Interactions

The architecture of this compound allows for a variety of non-covalent interactions, which are fundamental to the formation of ordered supramolecular assemblies in the solid state. Theoretical investigations, often complemented by single-crystal X-ray diffraction of similar molecules, can predict the types and strengths of these interactions. researchgate.net

The most significant supramolecular interactions expected for this compound are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule possesses a secondary amine group (N3-H) which can act as a hydrogen bond donor. The potential hydrogen bond acceptors within the molecule and in neighboring molecules include the tertiary amine nitrogen (N2), the sulfur atom of the thiophene ring, and the π-system of the aromatic ring.

N-H···N Interactions: In the solid state, it is highly probable that molecules of this compound would form centrosymmetric dimers or extended chains through N3-H···N2 hydrogen bonds.

N-H···S Interactions: The sulfur atom in the thiophene ring can also participate as a hydrogen bond acceptor, leading to N-H···S interactions, which are known to contribute to the stability of crystal packing in thiophene derivatives.

C-H···π Interactions: The methyl group and the thiophene ring's C-H bonds can act as weak hydrogen bond donors, interacting with the π-electron cloud of an adjacent thiophene ring. researchgate.net

The interplay of these various non-covalent forces—strong N-H···N hydrogen bonds, weaker N-H···S and C-H···π interactions, and π-π stacking—would dictate the final three-dimensional supramolecular architecture. amu.edu.pl Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, would be invaluable for a detailed understanding of the packing behavior of this compound.

Table 2: Potential Supramolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance in Related Systems | Citation |

| Hydrogen Bond | N3-H | N2 (intermolecular) | D···A distance: ~2.9 - 3.2 Å | Primary interaction forming dimers or chains in diamine structures. | |

| Hydrogen Bond | N3-H | S (thiophene) | D···A distance: ~3.3 - 3.6 Å | Contributes to the formation of 3D networks in thiophene-containing crystals. | |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Centroid-centroid: ~3.5 - 4.0 Å | Stabilizes crystal packing through aromatic interactions. | researchgate.netrsc.org |

| C-H···π Interaction | C-H (methyl/ring) | Thiophene Ring π-system | H···π distance: ~2.5 - 2.9 Å | Provides additional stabilization to the supramolecular assembly. | researchgate.net |

This table is predictive and based on data from structurally related compounds.

Applications in Advanced Materials Science and Organic Transformations

Utilization in Polymer Chemistry and Conjugated Materials

There is no scientific literature to support the use of N2-Methylthiophene-2,3-diamine as a monomer for homopolymerization or copolymerization. While the broader class of thiophene (B33073) derivatives is widely used in the synthesis of conjugated polymers, no studies have been found that specifically utilize the N2-methylated 2,3-diamine variant for this purpose. tandfonline.commdpi.comwinona.edugoogle.comgoogle.commdpi.comresearchgate.netresearchgate.netresearchgate.netrsc.orgacs.orgnih.govksu.edu.sa

Similarly, no research has been published on the development of conjugated polymers with tuned electronic structures derived from this specific compound. The electropolymerization of various thiophene derivatives is a well-established technique for creating conductive and electroactive polymers; however, the electrochemical behavior and polymerization of this compound have not been reported. tandfonline.commdpi.comwinona.edugoogle.comacs.orgacs.orgcore.ac.uk

Development of Conjugated Polymers with Tuned Electronic Structures

Catalytic Applications in Organic Synthesis

In the realm of catalysis, diamine ligands are frequently employed in metal-catalyzed reactions, and organocatalysis is a burgeoning field. mdpi-res.combeilstein-journals.orgtcichemicals.comrsc.orgmdpi.combham.ac.uknajah.edu However, a thorough search of the literature revealed no instances of this compound being used either as an organocatalyst or as a ligand for metal-catalyzed reactions. Furthermore, there are no documented studies on its application in catalytic reduction or oxidation processes. nih.govkarger.comthieme-connect.com

Asymmetric Catalysis with Chiral Derivatives

The development of chiral catalysts is fundamental to modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral diamines are a well-established class of ligands that coordinate with transition metals to form highly effective asymmetric catalysts. chemrxiv.orgrsc.org Derivatives of this compound can be rendered chiral and utilized in this context.

The synthesis of chiral thiophene-diamine ligands can be achieved through several routes. One common method involves the condensation of the diamine with a chiral ketone or aldehyde, followed by reduction of the resulting imine. arkat-usa.org For instance, the reaction of a thiophene carbaldehyde with a chiral diamine like (1S,2S)-1,2-diphenylethane-1,2-diamine produces a chiral Schiff base, which can then be reduced. arkat-usa.org Another strategy is to build the thiophene moiety onto a pre-existing chiral scaffold, such as (R,R)-1,2-diaminocyclohexane. researchgate.net

While direct studies on this compound are limited, the performance of structurally similar ligands provides insight into its potential. For example, copper(II) complexes bearing ligands derived from (R,R)-1,2-diaminocyclohexane and 5-methylthiophene-2-carbaldehyde have been successfully employed as catalysts in asymmetric Henry reactions, achieving high yields and significant enantioselectivity. researchgate.net These catalysts facilitate the formation of a C-C bond with a high degree of stereocontrol. The combination of the thiophene ring and the chiral diamine backbone creates a specific steric and electronic environment around the metal center, which is key to directing the stereochemical outcome of the reaction. researchgate.netnih.gov Ruthenium(II) complexes with chiral N-heterocyclic carbene (NHC) and diamine ligands have also shown versatility in the asymmetric hydrogenation of various substrates, including ketones and thiophene derivatives. nih.gov

The table below summarizes the catalytic performance of representative chiral diamine ligands, highlighting the potential of systems based on thiophene derivatives.

| Catalyst/Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Cu(II) with (R,R)-N1,N2-bis((5-methylthiophen-2-yl)methyl)cyclohexane-1,2-diamine researchgate.net | Henry Reaction | Benzaldehyde | 91 | 92 |

| Ru(II)-NHC-diamine Complex nih.gov | Asymmetric Hydrogenation | Acetophenone | >99 | 89 |

| Pd-catalyzed with Chiral Ligand L2 nih.gov | Allylic Amination | Cyclohexenol-derived carbonate | 66 | 91 |

Building Block for Complex Organic Architectures

Heterocyclic compounds, particularly those containing thiophene, are recognized as essential building blocks for the synthesis of complex organic molecules and functional materials. nih.govcymitquimica.comsigmaaldrich.com The unique electronic properties and reactivity of the thiophene ring make it a valuable component in materials science. rsc.org this compound serves as a versatile precursor for a variety of complex structures due to its multiple reactive sites.

The vicinal diamine functionality is particularly useful for constructing larger molecular frameworks. It can readily undergo condensation reactions with dicarbonyl compounds to form macrocycles or polymers. For example, thiophene-based diamines have been used to create novel polyimides. researchgate.net These polymers are noted for their exceptional thermal stability and interesting optical properties, such as green light emission, making them suitable for applications in electronics. researchgate.net The diamine groups can also form stable Schiff base complexes with metal ions, leading to coordination polymers with tailored electronic and magnetic properties. nih.govacs.org

Furthermore, the thiophene core itself can participate in various C-C cross-coupling reactions, such as Suzuki and Stille couplings. nih.gov This allows for the extension of the π-conjugated system, a key strategy in the design of organic semiconductors, light-emitting diodes (OLEDs), and solar cell components. nih.gov The combination of the polymer-forming capability of the diamine and the electronic properties of the thiophene ring makes this compound a powerful building block for creating multifunctional organic materials. cymitquimica.comthieme.de

| Type of Architecture | Synthetic Precursor | Key Properties/Applications |

| Polyimides researchgate.net | Thiophene-based diamines | High thermal stability, photoluminescence, potential for electronic devices. |

| Schiff Base Complexes nih.govacs.org | Thiophene-derived diamines | Catalytic activity, photoactive materials, antimicrobial agents. |

| Conjugated Polymers nih.gov | Thiophene diamines | Charge transport for OLEDs and solar cells, conductive materials. |

| Covalent Organic Frameworks (COFs) acs.org | Schiff-base chemistry | Porous materials for catalysis and separation. |

Development of Chemical Sensing Platforms

Thiophene-based materials are increasingly used in the fabrication of chemical sensors due to their excellent electronic and optical properties. mdpi.comresearchgate.net Polymers and molecules containing thiophene can act as the active layer in a sensor, where interaction with an analyte causes a measurable change in conductivity, fluorescence, or absorbance. nih.gov The this compound scaffold is well-suited for this purpose, as the diamine moiety can serve as a specific binding site for target analytes, while the thiophene unit acts as a signal transducer.

Polymers derived from this compound can be deposited as thin films on electrode surfaces via electropolymerization. These functionalized electrodes can then be used for the electrochemical detection of various species. For instance, polymers containing diamine functionalities have been used to detect polycyclic aromatic hydrocarbons (PAHs) in wastewater. wrc.org.za The amine groups can also act as recognition sites for metal ions or for the immobilization of biological molecules, creating a basis for biosensors. nih.govmdpi.com In one application, a polyterthiophene derivative with diamine groups was used as a substrate to immobilize lipid molecules for the detection of cancer cells. mdpi.com